molecular formula C10H18O2 B097162 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone CAS No. 17429-06-0

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone

Cat. No. B097162
CAS RN: 17429-06-0
M. Wt: 170.25 g/mol
InChI Key: SFWIZRXAIOWSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, also known as HTTC, is a cyclic ketone that has been widely used in scientific research applications due to its unique biochemical and physiological effects. HTTC has been synthesized through various methods and has been utilized in different experiments to understand its mechanism of action.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is not fully understood, but it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of AChE can lead to an increase in acetylcholine levels, which can result in various neurological effects.

Biochemical And Physiological Effects

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have various biochemical and physiological effects. It has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory properties. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been shown to have an effect on memory and learning, as well as on the cardiovascular system. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have an effect on the immune system, with studies demonstrating its ability to modulate immune responses.

Advantages And Limitations For Lab Experiments

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has several advantages for lab experiments. It is readily available and can be synthesized using a simple method. It is also relatively stable and has a long shelf life. However, there are also limitations to using 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have a high degree of toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in scientific research. One potential area of focus is the development of new synthetic methods for 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone that can improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone and its effects on various physiological systems. There is also potential for the development of new drugs based on the properties of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, particularly in the areas of neurology and immunology.

Synthesis Methods

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone can be synthesized through various methods, including the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide, the oxidation of 2,6,6-trimethylcyclohex-2-en-1-ol with potassium permanganate, and the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine with potassium permanganate. The most common method for synthesizing 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide. This method yields a high purity of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, making it suitable for scientific research applications.

Scientific Research Applications

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been widely used in scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of various organic compounds, including cyclic ketones, alcohols, and acids. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been utilized in the synthesis of natural products, such as (-)-kainic acid and (+)-neopeltolide. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

17429-06-0

Product Name

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-hydroxy-3,3,5,5-tetramethylcyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-9(2)5-7(11)6-10(3,4)8(9)12/h8,12H,5-6H2,1-4H3

InChI Key

SFWIZRXAIOWSGY-UHFFFAOYSA-N

SMILES

CC1(CC(=O)CC(C1O)(C)C)C

Canonical SMILES

CC1(CC(=O)CC(C1O)(C)C)C

synonyms

4-Hydroxy-3,3,5,5-tetramethylcyclohexanone

Origin of Product

United States

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